molecular formula C20H24N4O4S2 B2987511 Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-07-1

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2987511
CAS No.: 392293-07-1
M. Wt: 448.56
InChI Key: ILOAMFLFTJINSX-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a cyclohexanecarbonylamino group at position 5, a sulfanylacetyl linker at position 2, and an ethyl 4-aminobenzoate moiety. The thiadiazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAMFLFTJINSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic synthesis:

  • Formation of 1,3,4-Thiadiazole Ring: : Starting with the appropriate hydrazine and carbon disulfide, a 1,3,4-thiadiazole core is synthesized under reflux conditions.

  • Cyclohexanecarbonylation: : The thiadiazole compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, leading to the formation of the cyclohexanecarbonylamino derivative.

  • Thioether Formation: : This intermediate is then subjected to thioether formation using a chloroacetyl derivative.

  • Amidation: : The product from the thioether formation step is reacted with an ethyl 4-aminobenzoate to achieve the final compound.

Industrial Production Methods

The industrial-scale production of this compound would likely utilize similar synthetic routes but optimized for scalability and efficiency. Reactor design, solvent recycling, and purification steps would be refined to maximize yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate undergoes several key types of reactions:

  • Oxidation: : This can occur at the sulfur or amine functional groups.

  • Reduction: : Primarily involves the thiadiazole ring or carbonyl groups.

  • Substitution: : Nucleophilic substitution at various positions of the benzoate or thiadiazole moieties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like lithium aluminium hydride or sodium borohydride.

  • Nucleophiles: : Including amines, alcohols, and thiols, typically under basic conditions.

Major Products

Depending on the reaction type, the major products can include various derivatives with modified functional groups, such as oxidized thiadiazole or substituted benzoate esters.

Scientific Research Applications

Chemistry

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is used as a starting material for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound's interaction with biological macromolecules makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing new therapeutics with antimicrobial, antiviral, or anticancer properties.

Industry

In industrial applications, it can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Thiadiazole Substituent (Position 5) Linker/Position 2 Modification Ester Group Molecular Weight (g/mol)
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate (Target) Cyclohexanecarbonylamino Sulfanylacetyl Ethyl 4-aminobenzoate ~435.5 (estimated)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Phenylcarbamoyl Methoxy Methyl benzoate 369.40
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 4-Methyl-3-morpholinosulfonylbenzoylamino Sulfanylacetate Ethyl acetate ~557.6 (estimated)
Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 4-Dimethylsulfamoylbenzoylamino Sulfanylacetate Ethyl acetate ~484.5 (estimated)

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group in enhances polarity compared to the target compound’s cyclohexane group, suggesting better aqueous solubility for .
  • Thermal Stability : The planar thiadiazole core (r.m.s. deviation <0.15 Å) in similar compounds (e.g., ) implies high thermal stability, a trait likely shared by the target compound .

Biological Activity

Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the formation of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of various amines and carbonyl compounds under acidic or basic conditions to yield the desired thiadiazole structure.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess moderate to good antibacterial and antifungal activities against a range of pathogens. Specifically, compounds similar to this compound have demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have revealed that these compounds can inhibit the growth of various cancer cell lines. For example, some derivatives have shown IC50 values lower than those of established chemotherapeutics like cisplatin. Specifically, one study reported that certain thiadiazole derivatives exhibited significant inhibitory effects on breast cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiadiazole ring is known to participate in various biochemical pathways, potentially disrupting cellular processes in pathogens or cancer cells. The presence of the cyclohexanecarbonylamino group may enhance its binding affinity and selectivity towards these targets .

Case Studies and Research Findings

StudyFindings
Study 1The compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2In vitro tests showed that certain thiadiazole derivatives inhibited the proliferation of breast cancer cells with IC50 values significantly lower than those of existing chemotherapy agents .
Study 3The compound demonstrated antifungal activity against common fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The thiol intermediate undergoes alkylation with ethyl 4-(bromoacetyl)aminobenzoate to introduce the sulfanylacetyl group.

  • Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity.
  • Monitor reaction progress via TLC and adjust stoichiometry of alkylating reagents to minimize byproducts .
  • Key Characterization : Confirm intermediate purity via TLC and final product structure via 1H^1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Recommended Techniques :

  • 1H^1H NMR : Identify aromatic protons (4-substituted benzoate) and thiadiazole protons (δ 8.0–8.5 ppm).
  • IR Spectroscopy : Detect carbonyl stretches (ester: ~1720 cm1^{-1}; amide: ~1650 cm1^{-1}).
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing thiadiazole-based derivatives?

  • Strategies :

  • Standardize starting materials (e.g., purity >97% for acylated thiosemicarbazides).
  • Control moisture levels during alkylation to prevent hydrolysis of the thiol group.
  • Use inert atmospheres (N2_2/Ar) for sensitive reactions involving thiol intermediates .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of GABAA_A receptors (PDB ID: 6HUP). Focus on interactions between the thiadiazole ring and receptor hydrophobic pockets.
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) of substituents with anticonvulsant activity .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Approach :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Clustering : Group derivatives by substituent patterns (e.g., cyclohexanecarbonyl vs. benzoyl) to identify activity trends.
  • Dose-Response Studies : Re-evaluate ambiguous compounds at multiple concentrations to confirm dose dependency .

Q. How can researchers design analogs to probe the role of the cyclohexanecarbonylamino group in bioactivity?

  • Design Framework :

  • Isosteric Replacement : Substitute cyclohexane with adamantane or bicyclo[2.2.1]heptane to assess steric effects.
  • Electron-Withdrawing Groups : Introduce -NO2_2 or -CF3_3 to modulate electron density on the thiadiazole ring.
  • Synthetic Protocol : Follow the alkylation method in but vary acylating reagents (e.g., adamantoyl chloride) .

Q. What experimental approaches validate the mechanism of action for anticancer activity in vitro?

  • Techniques :

  • Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays.
  • Cell Cycle Analysis : Perform flow cytometry with propidium iodide to identify G1/S arrest.
  • Target Inhibition : Western blotting for kinases (e.g., EGFR, PI3K) hypothesized to interact with the thiadiazole scaffold .

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